molecular formula C9H8IN3 B1501357 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole CAS No. 1187385-85-8

4-Iodo-1-(pyridin-4-ylmethyl)pyrazole

Cat. No.: B1501357
CAS No.: 1187385-85-8
M. Wt: 285.08 g/mol
InChI Key: VJZJXZDOGRDNQI-UHFFFAOYSA-N
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Description

4-Iodo-1-(pyridin-4-ylmethyl)pyrazole is a chemical compound with the molecular formula C9H8IN3 and a molecular weight of 285.09 g/mol. This compound is characterized by the presence of an iodine atom and a pyridin-4-ylmethyl group attached to a pyrazole ring. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole typically involves the reaction of pyridine-4-carbaldehyde with hydrazine hydrate to form the corresponding pyrazole derivative. This intermediate is then iodinated using iodine or an iodinating agent such as iodine monochloride (ICl) under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale version of the synthetic route mentioned above. The process involves optimizing reaction conditions to achieve high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1-(pyridin-4-ylmethyl)pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium azide (NaN3) or alkyl halides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted pyrazoles or azides.

Scientific Research Applications

4-Iodo-1-(pyridin-4-ylmethyl)pyrazole is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of more complex molecules and is used in the development of pharmaceuticals, agrochemicals, and materials science. Its applications include:

  • Chemistry: Used as an intermediate in organic synthesis.

  • Biology: Employed in the study of enzyme inhibitors and receptor ligands.

  • Medicine: Investigated for its potential therapeutic properties in drug discovery.

  • Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

4-Iodo-1-(pyridin-4-ylmethyl)pyrazole is similar to other pyrazole derivatives, such as 3-iodopyrazole and 5-iodopyrazole. its unique structural features, including the presence of the iodine atom and the pyridin-4-ylmethyl group, distinguish it from these compounds

Comparison with Similar Compounds

  • 3-Iodopyrazole

  • 5-Iodopyrazole

  • 4-Bromopyrazole

  • 4-Chloropyrazole

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Properties

IUPAC Name

4-[(4-iodopyrazol-1-yl)methyl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8IN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJZJXZDOGRDNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CN2C=C(C=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675383
Record name 4-[(4-Iodo-1H-pyrazol-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-85-8
Record name 4-[(4-Iodo-1H-pyrazol-1-yl)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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